molecular formula C24H30O5 B1193565 RLA8

RLA8

Cat. No.: B1193565
M. Wt: 398.499
InChI Key: MNKZDYGBWDHRMX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RLA8 is a novel highly effective quadruple ppars-α/γ/δ and gpr40 agonist, reversing nonalcoholic steatohepatitis and fibrosis

Scientific Research Applications

RLA8 in Nonalcoholic Steatohepatitis and Fibrosis

  • Research Focus : this compound is explored as a treatment for Nonalcoholic Steatohepatitis (NASH), a severe subcategory of Nonalcoholic Fatty Liver Disease (NAFLD). This study presents this compound as a novel and balanced quadruple agonist for hepatic lipid metabolism and inflammation-related receptors.
  • Study Findings : The efficacy of this compound in treating NASH was evaluated in vivo using mouse models. It was found to improve serum alanine aminotransferase and high-density lipoprotein cholesterol levels, reduce hepatic free fatty acid and triglyceride levels, and alleviate insulin resistance. Additionally, this compound reduced oxidative stress and inflammation and improved pathologic changes such as steatosis, ballooning, collagen fiber, and inflammation in mouse livers. The study suggests this compound as a promising NASH drug candidate.
  • Source : (Li et al., 2019)

Additional Research

  • Resonant Laser Ablation (RLA) : Another research application of RLA (Resonant Laser Ablation) is in trace component analysis in various samples, including metals like copper, rhenium, and nickel. RLA demonstrates semiquantitative analysis with good selectivity and sensitivity.

  • Source : (Eiden et al., 1994)

  • Relapse Prevention Training : RLA also appears in the context of relapse prevention training. A study investigated the effects of relapse prevention modules in a training program for research scientists, suggesting that such interventions influence the use of transfer strategies and are contingent on the transfer climate.

  • Source : (Burke & Baldwin, 1999)

Properties

Molecular Formula

C24H30O5

Molecular Weight

398.499

IUPAC Name

(E)-8-(3-Methoxy-5-(4-methoxystyryl)phenoxy)octanoic acid

InChI

InChI=1S/C24H30O5/c1-27-21-13-11-19(12-14-21)9-10-20-16-22(28-2)18-23(17-20)29-15-7-5-3-4-6-8-24(25)26/h9-14,16-18H,3-8,15H2,1-2H3,(H,25,26)/b10-9+

InChI Key

MNKZDYGBWDHRMX-MDZDMXLPSA-N

SMILES

O=C(O)CCCCCCCOC1=CC(/C=C/C2=CC=C(OC)C=C2)=CC(OC)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RLA8;  RLA 8;  RLA-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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